A Technical Guide to 4-Pregnene-17α,20α,21-triol-3,11-dione (20α-Dihydrocortisone)
A Technical Guide to 4-Pregnene-17α,20α,21-triol-3,11-dione (20α-Dihydrocortisone)
Introduction
4-Pregnene-17α,20α,21-triol-3,11-dione, also known as 20α-Dihydrocortisone, is a steroid and a metabolite of cortisone. It belongs to the class of glucocorticoids, which are crucial in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. While its 20β-epimer, 20β-Dihydrocortisone (Reichstein's Substance U), is more commonly referenced in foundational steroid research, the 20α-isomer holds significant clinical and biological relevance. This document provides a technical overview of 20α-Dihydrocortisone, focusing on its properties, biological formation, and analytical considerations for researchers and drug development professionals.
Chemical and Physical Properties
Detailed experimental data for the 20α isomer is sparse in publicly accessible literature. The fundamental properties, such as molecular formula and weight, are identical to its 20β counterpart. Key identifying information is presented below.
| Property | Value | Citation |
| IUPAC Name | (20S)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |
| Synonym | 20α-Dihydrocortisone | [1] |
| Molecular Formula | C₂₁H₃₀O₅ | [2] |
| Molecular Weight | 362.46 g/mol | [2] |
| CAS Number | Data not readily available. The CAS number for the 20β isomer is 116-59-6. | [2] |
| Parent Compound | Cortisone (4-Pregnene-17,21-diol-3,11,20-trione) |
Biological Significance and Formation
20α-Dihydrocortisone is formed from the enzymatic reduction of the C20 ketone group of cortisone. This reaction is primarily catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily.
Enzymatic Pathway
The formation of 20α-Dihydrocortisone is a critical step in glucocorticoid metabolism. The enzyme 20α-HSD utilizes NADPH as a preferred cofactor to reduce the progesterone precursor, and it is expressed in various human tissues, including the liver, adrenal glands, and brain.[3] This metabolic conversion is a key factor in modulating the local activity of corticosteroids.
Caption: Enzymatic conversion of Cortisone to 20α-Dihydrocortisone.
Clinical Relevance
The measurement of urinary free 20α-Dihydrocortisol (a closely related metabolite of cortisol) has been shown to be a sensitive marker for the diagnosis of chronic hypercorticoidism, as seen in Cushing's syndrome.[1] In patients with this condition, the urinary excretion of 20α-Dihydrocortisol is significantly elevated compared to healthy individuals, often more reliably than urinary free cortisol itself.[1]
Quantitative Data
The most relevant quantitative data available for this compound relates to its clinical utility in diagnosing hypercorticoidism. The following table summarizes urinary excretion rates.
| Analyte | Condition | Median Excretion (nmol/24h) | 20-DH / UFC Ratio | Citation |
| 20α-Dihydrocortisol | Normal Subjects | 174 | 2.55 | [1] |
| Urinary Free Cortisol | Normal Subjects | 68 | [1] | |
| 20α-Dihydrocortisol | Cushing's Syndrome | 1798 | 6.03 | [1] |
| Urinary Free Cortisol | Cushing's Syndrome | 298 | [1] |
Experimental Protocols
Specific synthesis protocols for 4-Pregnene-17α,20α,21-triol-3,11-dione are not widely published. However, its formation is typically achieved through the reduction of cortisone. Below is a generalized protocol for the analysis of this and related corticosteroids from biological samples.
Protocol: Quantification of 20α-Dihydrocortisone in Urine by Liquid Chromatography
This protocol is adapted from methodologies used for the analysis of urinary free corticosteroids.[1]
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Sample Preparation:
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Collect a 24-hour urine sample and measure the total volume.
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Centrifuge an aliquot (e.g., 5 mL) to remove particulate matter.
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Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the steroids and remove interfering substances.
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Condition the cartridge with methanol followed by water.
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Load the urine sample.
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Wash with a low-percentage organic solvent to remove polar impurities.
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Elute the steroids with methanol or acetonitrile.
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for analysis.
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Liquid Chromatography Analysis:
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Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled with a UV or Mass Spectrometric (MS) detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
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Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid to improve peak shape and ionization for MS.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection:
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UV detection at ~240 nm (for the α,β-unsaturated ketone chromophore).[2]
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MS detection (e.g., electrospray ionization in positive mode) for higher sensitivity and specificity, monitoring for the precursor ion [M+H]⁺.
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Quantification:
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Prepare a calibration curve using certified standards of 20α-Dihydrocortisone.
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An internal standard (e.g., a deuterated analog) should be added to samples and calibrators to correct for extraction losses and matrix effects.
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Calculate the concentration in the original sample based on the calibration curve and report as nmol/24h.
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Caption: General workflow for corticosteroid analysis.
References
- 1. Measurement of urinary free 20 alpha-dihydrocortisol in biochemical diagnosis of chronic hypercorticoidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Pregnene-17alpha,20beta,21-triol-3,11-dione [drugfuture.com]
- 3. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
